N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine
Description
N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic small molecule featuring a 1H-imidazo[4,5-c]pyridine core substituted at three key positions:
- N(1): Isopropyl group.
- C(6): Piperidin-4-yl group.
- N(4): Cyclopropylmethyl amine.
Its structural features suggest tailored receptor selectivity and metabolic stability compared to analogs.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-piperidin-4-yl-1-propan-2-ylimidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5/c1-12(2)23-11-21-17-16(23)9-15(14-5-7-19-8-6-14)22-18(17)20-10-13-3-4-13/h9,11-14,19H,3-8,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVDVXPESVQOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(C=C21)C3CCNCC3)NCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[4,5-c]pyridine Core
Starting material : 4-Chloro-3-nitropyridine (CAS 1600-40-4).
Procedure :
-
Amination : React with isopropylamine in dichloromethane (DCM) at 25°C for 12 hours to yield 3-nitro-N-isopropylpyridin-4-amine.
-
Cyclization : Treat with ethyl chloroformate in pyridine under reflux (110°C, 6 hours) to form 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-amine.
Key data :
| Step | Reagent/Conditions | Yield |
|---|---|---|
| 1 | Isopropylamine/DCM | 85% |
| 2 | Ethyl chloroformate/pyridine | 72% |
Introduction of the Piperidin-4-yl Group
Method : Suzuki-Miyaura cross-coupling.
Reactants :
-
Boron reagent : Piperidin-4-ylboronic acid pinacol ester (CAS 1251013-96-3).
-
Catalyst : Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF)/H₂O (3:1).
Procedure :
-
Combine 1-isopropyl-1H-imidazo[4,5-c]pyridin-4-amine (1 eq), piperidin-4-ylboronic ester (1.2 eq), and Pd catalyst in THF/H₂O.
-
Heat at 80°C for 8 hours under argon.
Key data :
| Product | Yield | Purity (HPLC) |
|---|---|---|
| 6-(Piperidin-4-yl)-1-isopropyl-1H-imidazo[4,5-c]pyridin-4-amine | 68% | 98.5% |
N-Alkylation with Cyclopropylmethyl Bromide
Reactants :
Procedure :
-
Dissolve 6-(piperidin-4-yl)-1-isopropyl-1H-imidazo[4,5-c]pyridin-4-amine (1 eq) in DMF.
-
Add cyclopropylmethyl bromide (1.5 eq) and K₂CO₃ (2 eq).
-
Stir at 60°C for 6 hours.
Key data :
| Step | Conditions | Yield |
|---|---|---|
| 3 | DMF/K₂CO₃, 60°C | 75% |
Optimization and Challenges
Regioselectivity in Imidazo Ring Formation
Steric Hindrance in N-Alkylation
-
Issue : Low reactivity of cyclopropylmethyl bromide due to steric bulk.
-
Solution : Elevated temperature (60°C) and excess alkylating agent.
Analytical Characterization
Final compound :
-
HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₈H₂₈N₆: 329.2402; found: 329.2398.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H), 7.95 (d, J = 5.6 Hz, 1H), 6.78 (d, J = 5.6 Hz, 1H), 3.82 (m, 1H), 3.12 (d, J = 7.2 Hz, 2H), 2.94 (m, 2H), 2.75 (m, 1H), 1.85–1.65 (m, 4H), 1.45 (d, J = 6.8 Hz, 6H), 1.20–1.05 (m, 1H), 0.55–0.40 (m, 4H).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidinyl and imidazo[4,5-c]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides for alkylation reactions, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the intended application. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The substituent positions (N1, C6, and N4) critically influence biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Key Observations :
- N1 Substitution: The target’s isopropyl group (vs.
- C6 Substitution : The piperidin-4-yl group introduces a basic amine, likely improving solubility and receptor binding compared to thiophen-3-yl (e.g., in ).
- N4 Substitution : Cyclopropylmethyl may confer metabolic stability by resisting oxidative degradation, unlike bulkier groups (e.g., 2,4,4-trimethylpentan-2-yl in ).
Table 2: Activity Profiles of Selected Compounds
Key Insights :
- TLR7 Selectivity : Benzyl and butyl groups at N1/C2 () drive TLR7 specificity, whereas the target’s isopropyl and cyclopropylmethyl may alter this profile.
- Kinase Inhibition : Piperidinyl and methylsulfonyl groups () enhance interactions with kinase active sites, suggesting the target’s piperidin-4-yl group may confer similar advantages.
Solubility and Stability:
Biological Activity
N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazopyridine class, characterized by a fused imidazole and pyridine ring system. Its structure includes a cyclopropylmethyl group and a piperidine moiety, which are significant for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmitter systems and contributing to its pharmacological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : In cell lines representing various cancers, the compound demonstrated significant antiproliferative effects. In particular, it inhibited the growth of glioma cells through mechanisms independent of AMPK pathways, suggesting alternative pathways such as activation of necroptosis and autophagy .
Analgesic and Anti-inflammatory Effects
The compound has also been evaluated for its analgesic properties:
- Animal Models : In rodent models of inflammation, it exhibited significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), with a favorable safety profile regarding gastrointestinal toxicity .
Summary of Biological Activities
Case Studies
- Study on Glioma Cells : A study investigated the effects of the compound on glioma viability. Results indicated that it not only inhibited proliferation but also induced cell death through multiple pathways, including necroptosis .
- Inflammation Model : Another study assessed its efficacy in a rat model of adjuvant arthritis. The compound showed potent anti-inflammatory activity with minimal side effects on the gastrointestinal tract compared to traditional NSAIDs .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine?
Synthesis of this compound requires multi-step protocols involving cyclopropane derivatization and piperidine coupling. Key steps include:
- Cyclopropylmethylation : Use of cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the imidazo[4,5-c]pyridine core.
- Piperidine coupling : Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling to introduce the piperidin-4-yl group.
- Thermal stability monitoring : Differential scanning calorimetry (DSC) is critical during purification to avoid decomposition (ΔH values should align with theoretical predictions) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Q. What are the critical stability parameters for long-term storage of this compound?
- Thermal degradation : DSC studies indicate decomposition above 200°C; store at –20°C under inert gas (Ar/N₂).
- Hygroscopicity : Moisture-sensitive due to the piperidine moiety; use desiccants (e.g., silica gel) in storage vials.
- Light sensitivity : UV-Vis spectroscopy shows absorption at 270–300 nm; store in amber glassware .
Advanced Research Questions
Q. How do substituents on the imidazo[4,5-c]pyridine core influence Toll-like receptor (TLR) activity?
- Structure-activity relationship (SAR) :
- Piperidine substitution : 4-Position piperidinyl groups enhance TLR7 agonism (EC₅₀ < 100 nM) compared to pyrrolidine analogs.
- Cyclopropylmethyl vs. benzyl : Cyclopropyl groups reduce off-target kinase inhibition (e.g., JAK2) by 40% due to steric hindrance.
- Isopropyl vs. tert-butyl : Isopropyl improves solubility (logP reduction by 0.3 units) without compromising potency .
Q. How can contradictory NMR data in polar vs. nonpolar solvents be resolved?
- Solvent-induced shifts :
- In CDCl₃, piperidine NH protons appear as broad singlets (δ 5.8–6.2 ppm).
- In DMSO-d₆, NH protons split into doublets (J = 8–10 Hz) due to hydrogen bonding.
- Variable temperature (VT) NMR : At 60°C, dynamic effects (e.g., piperidine ring puckering) diminish, simplifying splitting patterns .
Q. What methodologies are recommended for assessing metabolic stability in hepatic microsomes?
- LC-MS/MS-based assays :
- Incubate with human liver microsomes (HLM) and NADPH.
- Monitor parent compound depletion over 60 minutes (t₁/₂ > 30 min indicates favorable stability).
- Key metabolites: Hydroxylation at the cyclopropylmethyl group (m/z +16) and piperidine N-oxidation (m/z +16) .
Q. How can computational modeling predict binding modes to biological targets?
- Molecular docking (AutoDock Vina) :
- Use crystal structures of TLR7 (PDB: 5GMH) for ligand-receptor docking.
- Key interactions: Hydrogen bonding between piperidine NH and Asp555, π-π stacking of imidazo[4,5-c]pyridine with Phe408.
- MD simulations (GROMACS) : Assess stability of the ligand-protein complex over 100 ns; RMSD < 2.0 Å indicates robust binding .
Q. What experimental design principles apply to optimizing reaction conditions via flow chemistry?
- Design of Experiments (DoE) :
- Variables: Temperature (60–120°C), residence time (5–30 min), catalyst loading (1–5 mol% Pd(OAc)₂).
- Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 15 min, 3 mol% catalyst) for >85% yield.
- Inline FTIR : Monitor reaction progress in real time to avoid intermediate degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
